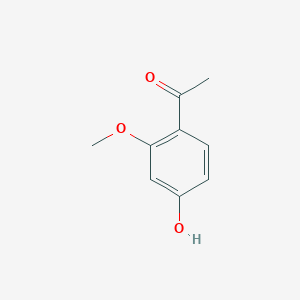

1-(4-Hydroxy-2-methoxyphenyl)ethanone

Description

Historical Context and Discovery in Chemical Sciences

The compound, more commonly known as paeonol (B1678282), was first isolated in 1884 by Japanese scholar Changjing Changyi from the root cortex of the peony plant (Paeonia suffruticosa). nih.gov This discovery marked its entry into the realm of chemical sciences, moving from a component of traditional remedies to a distinct chemical entity for scientific study. Since its initial isolation, it has been identified in other plant species, including Arisaema erubescens and Dioscorea japonica. researchgate.net

Relevance in Contemporary Chemical and Pharmaceutical Research

In modern research, 1-(4-Hydroxy-2-methoxyphenyl)ethanone is a molecule of significant interest. Its structure, featuring a hydroxyl group and a methoxy (B1213986) group on the phenyl ring, makes it a versatile platform for chemical modifications and the synthesis of various derivatives. nih.govnih.govfrontiersin.org These characteristics have led to its use as a precursor or intermediate in the synthesis of more complex molecules. nih.govnih.gov In the pharmaceutical and cosmetic fields, its demonstrated antioxidant, anti-inflammatory, and antimicrobial properties are the primary drivers of ongoing research. researchgate.netmagtechjournal.com

Scope and Objectives of Academic Inquiry for this compound

The academic inquiry into this compound is multifaceted. Key research objectives include the elucidation of its biological mechanisms of action, the synthesis of novel derivatives with enhanced or specific activities, and the exploration of its potential in various applications. Studies have focused on understanding how it exerts its antioxidant effects by scavenging free radicals and modulating cellular signaling pathways. researchgate.netnih.gov Another significant area of investigation is its anti-inflammatory properties, with research aimed at understanding its role in inhibiting inflammatory mediators and pathways. nih.govnih.gov Furthermore, its antimicrobial activities against various pathogens are being explored to determine its potential as an alternative to conventional antimicrobial agents. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(11)5-9(8)12-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHIPEXPAGCEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(4-Hydroxy-2-methoxyphenyl)ethanone and its Analogs

The traditional synthesis of hydroxylated and methoxylated acetophenones often begins with readily available phenolic precursors. A common route to this compound involves the initial synthesis of 2,4-dihydroxyacetophenone, followed by selective methylation.

The preparation of 2,4-dihydroxyacetophenone (also known as resacetophenone) is frequently accomplished through the acylation of resorcinol (B1680541). A well-established method is the Nencki reaction or a similar Friedel-Crafts acylation variant, where resorcinol is reacted with acetic acid in the presence of a Lewis acid catalyst, most commonly zinc chloride. google.comyoutube.com The reaction is typically performed by heating the components, and it is crucial that the reagents are anhydrous to ensure efficiency. google.com The process yields 2,4-dihydroxyacetophenone, which serves as a key intermediate. google.comnih.gov The subsequent step involves the selective O-methylation of the hydroxyl group at the C-2 position to yield the final product, this compound. This selective alkylation is a critical transformation that distinguishes it from its isomer, acetovanillone (B370764). asianpubs.org

The Fries rearrangement is a powerful and atom-economical method for synthesizing hydroxyaryl ketones directly from phenolic esters. chemrxiv.orgwikipedia.org This acid-catalyzed reaction involves the intramolecular rearrangement of an acyl group from a phenolic ester to the aromatic ring, yielding ortho- and para-hydroxyaryl ketone isomers. wikipedia.org The ratio of these isomers is highly dependent on reaction conditions such as temperature, solvent polarity, and the choice of Lewis or Brønsted acid catalyst. wikipedia.orgajchem-a.com

Generally, lower reaction temperatures and polar solvents favor the formation of the para-isomer, while higher temperatures and nonpolar solvents tend to produce the ortho-isomer. chemrxiv.org For example, the rearrangement of phenyl acetate (B1210297) to produce p-hydroxyacetophenone (a structural analog) can be optimized by carefully selecting these parameters. chemrxiv.org Various catalysts have been employed, with aluminum chloride (AlCl₃) being traditional, while others like boron trifluoride, hydrogen fluoride, and p-toluenesulfonic acid (PTSA) have also been used. wikipedia.orgjocpr.com A recent development includes the mechanochemical Fries rearrangement, which can be performed in a ball mill or twin-screw extruder, offering quantitative conversion in shorter times and avoiding bulk solvents. chemrxiv.orgresearchgate.net

Table 1: Influence of Conditions on Fries Rearrangement Product Ratios

| Catalyst | Solvent | Temperature | Predominant Product | Reference |

| Lewis Acids (e.g., AlCl₃) | Polar (e.g., Nitrobenzene) | Low | para-isomer | chemrxiv.org |

| Lewis Acids (e.g., AlCl₃) | Nonpolar (e.g., CS₂) | High | ortho-isomer | chemrxiv.org |

| p-Toluenesulfonic Acid (PTSA) | Solvent-free | 100-120°C | ortho-isomer (up to 90%) | jocpr.com |

| Mechanochemical (AlCl₃) | Liquid-Assisted Grinding | 50-100°C | para-isomer favored | chemrxiv.org |

While not a direct synthesis of this compound itself, the Aldol condensation is a crucial reaction for its derivatives and related compounds. Specifically, the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) with an aromatic aldehyde (lacking α-hydrogens) in the presence of a base, is widely used to synthesize chalcones (1,3-diaryl-2-propen-1-ones). uomustansiriyah.edu.iqnih.govjetir.org These chalcones are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. jetir.orgwpmucdn.com

In a typical procedure, an acetophenone derivative (such as 4-hydroxyacetophenone) is treated with a substituted benzaldehyde (B42025) in an alcoholic solvent with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). uomustansiriyah.edu.iqnih.gov The reaction proceeds via the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. wpmucdn.com Alternative methods include using catalysts like thionyl chloride in ethanol (B145695) or employing solvent-free conditions where reactants are ground together with a solid base. rsc.orgjocpr.com

Table 2: Comparison of Protocols for Chalcone (B49325) Synthesis via Aldol Condensation

| Method | Catalyst/Base | Solvent | Key Features | Reference |

| Classical Claisen-Schmidt | NaOH or KOH | Ethanol | Widely used, simple procedure. uomustansiriyah.edu.iqnih.gov | uomustansiriyah.edu.iqnih.gov |

| Solvent-Free Grinding | Solid NaOH | None | Green chemistry approach, minimizes waste. jetir.orgrsc.org | jetir.orgrsc.org |

| SOCl₂/EtOH System | SOCl₂ | Ethanol | Catalytic system used for condensation. jocpr.com | jocpr.com |

The synthesis of specifically substituted acetophenones like this compound relies heavily on precursor transformations, particularly alkylation reactions to introduce methoxy (B1213986) groups. As outlined in section 2.1.1, a common strategy starts with a polyhydroxylated precursor such as 2,4-dihydroxyacetophenone. google.com

The critical step in synthesizing the target molecule from this precursor is the selective O-methylation of the hydroxyl group at the C-2 position while leaving the C-4 hydroxyl group unprotected. This regioselectivity can be challenging. The hydroxyl group at C-2 is often more acidic and can be preferentially alkylated under controlled conditions. This transformation is a key step in distinguishing the synthesis of isopaeonol from its isomers, such as paeonol (B1678282) (1-(2-hydroxy-4-methoxyphenyl)ethanone) or acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone), where the methoxy and hydroxy groups are positioned differently. asianpubs.org The synthesis of related methoxy-substituted phenylethanones often involves the reaction of a precursor with an alkylating agent in the presence of a base. rsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles, such as reducing waste, minimizing energy consumption, and avoiding hazardous solvents, are increasingly being applied to the synthesis of fine chemicals, including acetophenone derivatives.

Microwave-assisted organic synthesis has emerged as a prominent green chemistry technique that dramatically accelerates reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. ijfans.orgnih.gov This technology has been successfully applied to several key reactions in the synthesis of acetophenone derivatives and their downstream products, such as chalcones.

In the context of Aldol (Claisen-Schmidt) condensations, using microwave irradiation can reduce reaction times from several hours or even days to just a few minutes. nih.govpharmacophorejournal.com For instance, the synthesis of 4-hydroxychalcones from 4-hydroxyacetophenone and various benzaldehydes shows a significant improvement in both reaction time and yield when conducted under microwave irradiation compared to conventional heating. pharmacophorejournal.com This efficiency minimizes the potential for side product formation and reduces energy consumption. ijfans.orgnih.gov The protocol typically involves mixing the reactants in a minimal amount of a suitable solvent (or sometimes solvent-free) with a catalyst and irradiating the mixture in a dedicated microwave synthesizer. nih.govpharmacophorejournal.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chalcones

| Reactants | Method | Reaction Time | Yield (%) | Reference |

| 4-Hydroxyacetophenone + Benzaldehyde | Conventional | 6-8 hours | 75 | pharmacophorejournal.com |

| 4-Hydroxyacetophenone + Benzaldehyde | Microwave | 60-120 seconds | 84 | pharmacophorejournal.com |

| 2'-Hydroxyacetophenone + 4-Aminodimethyl benzaldehyde | Conventional (Reflux) | 74 hours | 81 | nih.gov |

| 2'-Hydroxyacetophenone + 4-Aminodimethyl benzaldehyde | Microwave | 30 minutes | 87 | nih.gov |

Biocatalytic Transformations and Biologically Inspired Syntheses

The application of biocatalysis in organic synthesis is a cornerstone of green chemistry, often providing high selectivity under mild conditions. While direct biocatalytic synthesis routes specifically targeting this compound are not extensively documented in dedicated studies, the structural motifs of the compound suggest plausible enzymatic pathways. Biologically inspired syntheses could leverage enzymes such as monooxygenases for regioselective hydroxylation of a methoxyacetophenone precursor or O-methyltransferases for the methylation of a dihydroxyacetophenone.

For instance, flavin-dependent monooxygenases are known to hydroxylate phenolic compounds with high regioselectivity. nih.gov Similarly, lipases are widely used for acylating phenolic hydroxyl groups, indicating the potential for enzymatic manipulation of the functional groups present in and related to this compound. nih.gov The enzymatic formation of other complex natural products, such as the glycopeptide antibiotics involving cytochrome P450 oxygenases, underscores the power of biocatalytic cascades that could theoretically be engineered for the synthesis of specific acetophenones. nih.gov Although the compound itself is found in plants like Ficus benghalensis and Iris germanica, the specific biosynthetic pathways in these organisms have not been fully elucidated. nih.govnp-mrd.org

Environmentally Benign Catalysis (e.g., Bismuth Chloride III Catalysis)

The principles of green chemistry encourage the use of catalysts that are non-toxic, efficient, and ideally recyclable. Bismuth(III) compounds, including bismuth(III) chloride (BiCl₃), have emerged as particularly attractive catalysts from this perspective, as they are remarkably nontoxic, non-corrosive, and relatively inexpensive.

While a direct synthesis of this compound using BiCl₃ is not specifically reported, its utility in reactions involving structurally similar acetophenones highlights its potential. For example, BiCl₃ has been successfully employed as a catalyst in the multicomponent synthesis of hexahydroimidazo[1,2-a]pyridines. In these reactions, an acetophenone derivative is reacted with an aldehyde and 1,2-diaminoethane in the presence of a catalytic amount of BiCl₃. This methodology avoids harsh reagents, minimizes waste by eliminating aqueous workup and chromatography, and proceeds efficiently, making it a mass-efficient and environmentally benign process.

| Reactant A | Reactant B | Reactant C | Catalyst | Solvent | Temperature | Key Feature |

|---|---|---|---|---|---|---|

| Benzaldehyde | 4-Bromoacetophenone | 1,2-Diaminoethane | BiCl₃ (20.0 mol%) | Methanol (B129727) | 60°C | Avoids chromatography and aqueous waste. masterorganicchemistry.com |

Chemical Reactivity and Derivatization Strategies

The chemical behavior of this compound is dictated by its three key functional groups: the phenolic hydroxyl, the methoxy ether, and the acetyl ketone. These groups provide multiple sites for derivatization through various reaction types.

Aromatic Substitution Reactions

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. Both are ortho-, para-directing substituents. The hydroxyl group is a more powerful activating group than the methoxy group. Considering the existing substitution pattern, incoming electrophiles would be directed to the positions ortho and para to the hydroxyl group.

A pertinent example can be seen in the reaction of the isomeric compound, 1-(2-hydroxy-4-methoxyphenyl)ethanone (Paeonol), which undergoes bromination. Reaction with bromine in a suitable solvent like chloroform (B151607) leads to substitution at the 5-position, which is ortho to the hydroxyl group and meta to the acetyl group, yielding 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)-ethanone. This demonstrates the powerful directing effect of the hydroxyl group. A similar regioselectivity would be expected for this compound, with substitution likely occurring at the positions ortho to the activating hydroxyl group.

| Starting Material | Reagent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 1-(2-hydroxy-4-methoxyphenyl)-ethanone | Bromine | Chloroform | 0 - 20°C | 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)-ethanone | rsc.org |

Reduction and Oxidation Pathways

The acetyl group is readily susceptible to reduction. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol without affecting the aromatic ring or the ether linkage. organic-chemistry.orgabo.fi This reaction would convert this compound into 1-(4-hydroxy-2-methoxyphenyl)ethanol. Such reductions are standard transformations in organic synthesis, providing access to a different class of compounds. rsc.orgnih.gov

The oxidation of this compound is more complex. The phenolic hydroxyl group is sensitive to oxidation and can be converted to a quinone-type structure under appropriate conditions. The ketone itself can undergo Baeyer-Villiger oxidation with peroxy acids to yield an ester, a reaction common to aryl ketones. However, specific studies detailing these oxidation pathways for this particular molecule are not prevalent.

Nucleophilic and Electrophilic Reactivity of Functional Groups

The carbonyl carbon of the acetyl group is a primary electrophilic center in the molecule. It is susceptible to attack by a wide range of nucleophiles. For instance, it can react with hydrazine (B178648) derivatives to form hydrazones. A new aroyl hydrazone, N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine, has been prepared through the condensation of 2-hydroxy-4-methoxyacetophenone with 4-nitrobenzoyl hydrazine, illustrating the ketone's reactivity. nih.gov The reduction by hydride ions from sodium borohydride is another example of nucleophilic addition to this electrophilic carbon. organic-chemistry.org

Conversely, the oxygen atoms of the hydroxyl and methoxy groups possess lone pairs of electrons and can act as nucleophiles. The phenolic hydroxyl is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. The aromatic ring itself is electron-rich and acts as a nucleophile in electrophilic aromatic substitution reactions, as discussed previously.

Investigations into Tautomeric Forms and Equilibria

Like most carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon (the methyl group of the acetyl moiety) to the carbonyl oxygen, with a corresponding shift of the pi-bond to form a carbon-carbon double bond. masterorganicchemistry.comlibretexts.org

The equilibrium between the keto and enol forms can be catalyzed by either acid or base. youtube.com

Base-catalyzed: A base removes an α-hydrogen to form a resonance-stabilized enolate ion, which is then protonated on the oxygen to yield the enol. libretexts.org

Acid-catalyzed: The carbonyl oxygen is first protonated, making the α-hydrogens more acidic. A weak base (like the solvent) then removes an α-hydrogen to form the enol. masterorganicchemistry.com

For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org Factors such as intramolecular hydrogen bonding or the formation of an aromatic system can significantly increase the proportion of the enol tautomer. libretexts.orgnih.gov In the case of this compound, while the potential for an internal hydrogen bond in the enol form exists, specific quantitative studies on its keto-enol equilibrium are not widely reported. It is generally presumed that the keto form is the predominant species under standard conditions. libretexts.org

Aliphatic C-C Bond Cleavage Mechanisms in Related Compounds

The cleavage of aliphatic carbon-carbon (C-C) bonds in compounds structurally related to this compound, such as other aryl alkyl ketones, is a challenging yet significant transformation in organic synthesis. This process allows for the conversion of readily available ketones into other valuable functional groups. Various strategies, often employing transition metal catalysis, have been developed to achieve this transformation.

One notable method involves the copper-catalyzed aerobic oxidative cleavage of the C(CO)-C(alkyl) bond in aryl alkyl ketones. chem-station.com This reaction facilitates the direct conversion of these ketones into amides. chem-station.com The mechanism is thought to involve the use of oxygen as the sole oxidant. chem-station.com Isotopic labeling experiments using ¹⁸O₂ have provided insight into the reaction pathway, suggesting the formation of a dimer intermediate. chem-station.com This methodology is applicable to a range of acetophenone derivatives and even more complex aryl ketones with longer alkyl chains, enabling their selective cleavage and subsequent conversion into corresponding amides. chem-station.com

Transition-metal-free approaches have also been reported for the aerobic oxidative C-C bond cleavage of related α-hydroxyketones, leading to esterification. chem-station.com Furthermore, copper-catalyzed C(CO)-C(methyl) bond cleavage under an oxygen atmosphere can chemoselectively produce aldehydes, releasing hydrogen and carbon dioxide as byproducts. chem-station.com

The activation of aliphatic C-C bonds towards cleavage can also be investigated using transition metal complexes. For instance, divalent late first-row transition metal complexes have been utilized to study new strategies for dioxygen activation and subsequent C-C bond cleavage. usu.edu Mechanistic studies on the iridium-catalyzed reductive cleavage of unstrained aliphatic C-C bonds in dinitriles suggest a pathway involving C-H activation followed by a retro-Michael type reaction, which proceeds via alkene deinsertion. liverpool.ac.uk

The cleavage of C-C bonds can also be achieved through retro-allylation and deallylation processes in allylic compounds. researchgate.net Retro-allylation, which involves the cleavage of Cβ-Cγ bonds, can generate valuable regio- and stereodefined allylic metal compounds, often proceeding through a favorable six-membered chair-like transition state. researchgate.net Deallylation involves the departure of an allylic fragment through mechanisms like oxidative addition to a low-valent metal. researchgate.net While not directly applicable to simple ketones, these principles highlight diverse strategies for C-C bond scission. researchgate.net

Table 1: Methodologies for Aliphatic C-C Bond Cleavage in Ketone Derivatives

| Starting Material Type | Reagents/Catalyst | Product Type | Key Mechanistic Feature |

|---|---|---|---|

| Aryl alkyl ketones | Copper catalyst, O₂ | Amides | Oxidative C(CO)-C(alkyl) cleavage chem-station.com |

| α-Hydroxyketones | Transition-metal-free, O₂ | Esters | Aerobic oxidative C-C cleavage chem-station.com |

| Aromatic/Aliphatic methyl ketones | Copper catalyst, O₂ | Aldehydes | C(CO)-C(methyl) cleavage chem-station.com |

| Dinitriles | Iridium catalyst | Nitriles (cleaved) | C-H activation, retro-Michael reaction liverpool.ac.uk |

| Chloro-diketonate substrates | Ni(II)/Cu(II) complexes, O₂ | Cleavage products | Photoreduction or thermal activation usu.edu |

Photo-Wolff Rearrangement and Photo-Favorskii Diradical-Cyclopropanone Sequences in Diazo Analogs

Diazo analogs of this compound are precursors for fascinating photochemical rearrangements, namely the Photo-Wolff and Photo-Favorskii reactions, which proceed through distinct but related reactive intermediates.

The Photo-Wolff rearrangement converts an α-diazocarbonyl compound into a ketene (B1206846) through the loss of dinitrogen upon photochemical irradiation. wikipedia.orglibretexts.org This reaction is thought to proceed via an initial excitation to a singlet excited state, followed by the extrusion of nitrogen gas to form a highly reactive singlet carbene intermediate. researchgate.net This carbene can then undergo a 1,2-rearrangement to yield the corresponding ketene. libretexts.orgorganic-chemistry.org The ketene is a versatile intermediate that can be trapped by various nucleophiles. For instance, in the presence of water, it forms a carboxylic acid, while alcohols yield esters and amines produce amides. wikipedia.orglibretexts.org The mechanism can be either a concerted process, where the loss of nitrogen and the 1,2-shift occur simultaneously, or a stepwise pathway involving the carbene. organic-chemistry.org The reaction conditions, such as the solvent, can influence the outcome and provide evidence for the intermediacy of carbenes. organic-chemistry.org

The Photo-Favorskii rearrangement is another key photochemical transformation observed in analogs such as p-hydroxyphenacyl derivatives. nih.govnih.gov This reaction typically converts an α-halo ketone to a carboxylic acid derivative in the presence of a base. wikipedia.orgnumberanalytics.com The photochemical variant, however, can proceed from other substrates like p-hydroxyphenacyl esters. nih.gov Irradiation of these esters leads to the release of a leaving group and rearrangement of the chromophore to form products like p-hydroxyphenylacetic acid. nih.gov

Mechanistic studies on related systems, such as p-hydroxybutyrophenone derivatives, have provided detailed insights into the Photo-Favorskii pathway. nih.gov It has been shown to proceed through a series of intermediates, including a triplet diradical. ku.edu Intersystem crossing from this triplet state to the ground state generates a planar zwitterion, which then forms a cyclopropanone (B1606653) intermediate. ku.edu This cyclopropanone, known as the "Favorskii intermediate," is central to the rearrangement. nih.govwikipedia.org The formation of this intermediate often leads to a loss of stereochemical information from the starting material. nih.govku.edu The stability and formation of this spirocyclopropanone intermediate are influenced by factors like ring strain in cyclic analogs. nih.gov For example, in cyclic systems, decreasing the ring size can increase the strain energy of the spirocyclopropanone intermediate, diverting the reaction towards other pathways like solvolysis. nih.gov

Table 2: Comparison of Photo-Wolff and Photo-Favorskii Rearrangements

| Feature | Photo-Wolff Rearrangement | Photo-Favorskii Rearrangement |

|---|---|---|

| Starting Material | α-Diazoketone | p-Hydroxyphenacyl esters, α-halo ketones nih.govwikipedia.org |

| Key Intermediate(s) | Carbene, Ketene libretexts.orgorganic-chemistry.org | Triplet diradical, Zwitterion, Cyclopropanone nih.govku.edu |

| Primary Product | Varies with nucleophile (e.g., Carboxylic acid, Ester, Amide) wikipedia.org | Rearranged carboxylic acid derivative (e.g., p-Hydroxyphenylacetic acid) nih.gov |

| Key Transformation | 1,2-rearrangement of a carbene libretexts.org | Ring closure to a cyclopropanone followed by ring opening nih.govku.edu |

| Stereochemistry | Dependent on concerted vs. stepwise pathway | Often results in racemization due to planar intermediates nih.govku.edu |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environment, and the connectivity between neighboring protons. The ¹H NMR spectrum of 1-(4-Hydroxy-2-methoxyphenyl)ethanone exhibits distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the acetyl group protons, and the hydroxyl proton.

The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the aromatic protons are deshielded and appear at higher chemical shifts compared to the aliphatic protons of the acetyl and methoxy groups. The splitting of signals, or multiplicity, arises from spin-spin coupling between non-equivalent neighboring protons and provides valuable information about the relative positions of protons in the molecule. youtube.com For example, the aromatic proton at the C-5 position often appears as a doublet of doublets due to coupling with the protons at C-3 and C-6. scielo.br The presence of a strong intramolecular hydrogen bond between the hydroxyl group at C-2 and the carbonyl oxygen can lead to a significant downfield shift for the hydroxyl proton signal. ruc.dk

Quantitative ¹H-NMR (qNMR) has also been utilized for the precise determination of paeonol (B1678282) concentration in various samples, highlighting the technique's utility beyond mere structural confirmation. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| H-6 | ~7.80 | d (doublet) | 9.4 | scielo.br |

| H-5 | ~6.53 | dd (doublet of doublets) | 2.3, 9.4 | scielo.br |

| H-3 | ~6.54 | d (doublet) | 2.3 | scielo.br |

| OCH₃ | ~3.82 | s (singlet) | - | scielo.br |

| COCH₃ | ~2.57 | s (singlet) | - | scielo.br |

Note: Chemical shifts can vary slightly depending on the solvent and concentration used. Data presented is a representative example from CDCl₃ solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in mapping the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal provides information about the carbon's hybridization (sp³, sp²) and its electronic environment.

The spectrum typically shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the acetyl group is significantly deshielded and appears at a very low field (high ppm value), typically around 197-200 ppm. Carbons attached to electronegative oxygen atoms (the phenolic C-OH and the methoxy-substituted C-OCH₃) also appear at downfield shifts, while the methyl carbons of the acetyl and methoxy groups are found at upfield positions. scielo.br This technique, often used in conjunction with ¹H NMR, allows for a complete assignment of the molecule's carbon skeleton. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| C=O (Acetyl) | ~197.4 | scielo.br |

| C-4 (C-OH) | ~164.1 | scielo.br |

| C-2 (C-OCH₃) | ~158.7 | scielo.br |

| C-6 | ~132.5 | scielo.br |

| C-1 | ~121.6 | scielo.br |

| C-5 | ~106.0 | scielo.br |

| C-3 | ~99.6 | scielo.br |

| OCH₃ | ~55.5 | scielo.br |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. Data presented is a representative example from CDCl₃ solvent.

Two-dimensional (2D) NMR experiments provide correlational data that is crucial for assembling the complete molecular structure by revealing through-bond and through-space connectivities. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent aromatic protons, for example, between H-5 and H-6, confirming their connectivity on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comsdsu.edu For paeonol, an HSQC spectrum would show a correlation peak linking the methoxy proton signal (~3.82 ppm) to the methoxy carbon signal (~55.5 ppm), and the acetyl proton signal (~2.57 ppm) to the acetyl methyl carbon signal (~31.8 ppm). Similarly, the signals for the aromatic protons (H-3, H-5, H-6) would be correlated with their respective carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity by detecting correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edunih.gov For instance, the protons of the acetyl group (COCH₃) would show a cross-peak to the carbonyl carbon (C=O) and to the aromatic carbon C-1. The protons of the methoxy group (OCH₃) would show a correlation to the aromatic carbon C-2. These correlations are indispensable for piecing together the different fragments of the molecule and confirming the substitution pattern on the aromatic ring.

Together, these 1D and 2D NMR techniques provide an unambiguous and comprehensive structural characterization of this compound. nih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present in a compound. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The FTIR spectrum of this compound provides a distinct "fingerprint" and confirms the presence of its key functional groups. scielo.br

The spectrum is characterized by several key absorption bands:

A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness is often due to hydrogen bonding.

A strong, sharp absorption peak typically appears around 1640-1680 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group. Conjugation with the aromatic ring and intramolecular hydrogen bonding can shift this peak to a lower wavenumber.

Absorptions corresponding to C-H stretching of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears just below 3000 cm⁻¹. libretexts.org

Characteristic C=C stretching vibrations within the aromatic ring are found in the 1400-1600 cm⁻¹ region. libretexts.org

The C-O stretching vibrations for the ether (aryl-O-CH₃) and the phenol (B47542) (aryl-OH) functionalities typically appear in the 1000-1300 cm⁻¹ region. vscht.cz

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| O-H Stretch (phenolic) | 3100 - 3500 (broad) | -OH | libretexts.org |

| C-H Stretch (aromatic) | 3000 - 3100 | Ar-H | libretexts.org |

| C-H Stretch (aliphatic) | 2850 - 3000 | -CH₃ | libretexts.org |

| C=O Stretch (ketone) | 1640 - 1680 (strong) | C=O | libretexts.org |

| C=C Stretch (aromatic) | 1400 - 1600 | Aromatic Ring | libretexts.org |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton and aromatic ring of this compound. tandfonline.com While FTIR measures absorption, Raman measures the inelastic scattering of monochromatic light.

Key features in the Raman spectrum of paeonol would include:

Strong bands corresponding to the aromatic ring breathing vibrations.

Signals for the C-C stretching of the ring skeleton.

Vibrations associated with the C-O-C ether linkage and the C-C bonds of the acetyl group.

Raman spectroscopy can be used for both qualitative identification and quantitative analysis of the compound in various matrices. mdpi.com The combination of FTIR and Raman data provides a more complete picture of the vibrational properties of the molecule. tandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and exploring the structure of this compound through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to a high-energy electron beam, leading to the formation of a molecular ion (M•+) and characteristic fragment ions. The mass spectrum of paeonol typically shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 166, corresponding to its molecular weight. nist.govnist.gov The fragmentation pattern is a key identifier. A major fragment is observed at m/z 151, resulting from the loss of a methyl group (•CH₃). Another significant peak appears at m/z 123, which arises from the subsequent loss of a carbonyl group (CO).

Table 1: Characteristic EI-MS Fragmentation of this compound

| Fragment Ion | Proposed Structure/Loss | Mass-to-Charge Ratio (m/z) |

| [M]⁺ | Molecular Ion | 166 |

| [M-CH₃]⁺ | Loss of a methyl radical | 151 |

| [M-CH₃-CO]⁺ | Loss of a methyl radical and carbon monoxide | 123 |

Electrospray Ionization (ESI) is a soft ionization technique widely used for analyzing this compound, often in conjunction with liquid chromatography. nih.govnih.gov This method is particularly suitable for polar compounds and typically generates protonated molecules or adducts with minimal fragmentation. In positive ion mode, paeonol is commonly detected as the protonated molecule [M+H]⁺ at m/z 167.07. nih.govresearchgate.net In negative ion mode, it can also be analyzed, which is suitable for phenolic compounds. nih.gov ESI-MS is sensitive and specific, making it a reliable technique for detecting the compound in complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₁₀O₃), the calculated exact mass is 166.062994177 Da. nih.gov HRMS measurements confirm this exact mass, distinguishing it from other isomers or compounds with the same nominal mass. This capability is crucial for positive identification in metabolomics and natural product analysis.

Ion mobility-mass spectrometry provides information on the three-dimensional shape of an ion through its collision cross section (CCS) value. CCS studies for this compound have been performed, yielding values that depend on the adduct ion being measured. For the protonated molecule [M+H]⁺, a CCS value of 128.41 Ų has been reported. nih.gov Other adducts also have distinct CCS values, such as 138.48 Ų for the sodium adduct [M+Na]⁺ and 161.43 Ų for the potassium adduct [M+K]⁺. nih.gov These values serve as an additional descriptor for confident compound identification.

Table 2: Reported Collision Cross Section (CCS) Values for this compound Adducts

| Ion Adduct | CCS Value (Ų) | Ionization Method |

| [M+H]⁺ | 128.41 | TW |

| [M+Na]⁺ | 138.48 | TW |

| [M+K]⁺ | 161.43 | TW |

| [M+H-H₂O]⁺ | 123.8 | TW |

Data sourced from PubChem, based on traveling-wave ion mobility spectrometry (TW). nih.gov

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms in the solid state of this compound has been determined by single-crystal X-ray diffraction. researchgate.net This technique provides definitive proof of the molecular structure, including bond lengths and angles. Studies show that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netpleiades.online The crystal structure reveals the planarity of the molecule and the specific conformation of the acetyl and methoxy groups relative to the benzene ring.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.netpleiades.online |

| Space Group | P2₁/c | researchgate.netpleiades.online |

| a (Å) | 6.724(4) | researchgate.net |

| b (Å) | 8.792(6) | researchgate.net |

| c (Å) | 14.689(10) | researchgate.net |

| β (°) | 100.138(11) | researchgate.net |

| Volume (ų) | 854.8(10) | researchgate.net |

| Z | 4 | researchgate.net |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from complex matrices and for assessing its purity. Both gas and liquid chromatography are highly effective.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the quantitative analysis of paeonol. sdkx.netnih.gov A common approach involves reverse-phase chromatography using a C18 column. sdkx.netmagtech.com.cn The mobile phase often consists of a gradient or isocratic mixture of methanol (B129727) or acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid. sdkx.netnih.govmagtech.com.cn Detection is typically performed using a UV detector, with a maximum absorbance wavelength (λmax) set around 274 or 275 nm. sdkx.netmdpi.com

Gas Chromatography (GC): Due to its volatility and thermal stability, this compound is well-suited for Gas Chromatography (GC) analysis, often coupled with a mass spectrometer (GC-MS). nih.govacs.org This method provides high sensitivity and separation efficiency. acs.org Analysis is typically performed using a polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase. acs.org

The choice between HPLC and GC depends on the analytical requirements; GC can offer higher sensitivity, while HPLC often involves simpler sample pretreatment. acs.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Due to the compound's aromatic structure and moderate polarity, reversed-phase HPLC is particularly effective. acs.org This method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A common stationary phase is the C18 column, which is packed with silica (B1680970) particles chemically bonded with C18 alkyl chains. nih.govresearchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of methanol or acetonitrile and water. nih.govresearchgate.net Gradient elution, where the solvent composition is changed over time, can be employed for complex samples, while isocratic elution with a constant solvent ratio is often sufficient for purity checks. researchgate.net For instance, a mobile phase of methanol and water in an 80:20 (v/v) ratio has been successfully used. nih.gov

Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound allows for strong UV absorbance. acs.org The maximum absorbance wavelength is typically set around 274 nm for optimal sensitivity. researchgate.net The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A simple and accurate HPLC method reported an average recovery of 96.48% with a relative standard deviation of 1.11%, demonstrating its reliability for quantitative analysis. nih.gov

Table 1: Example HPLC Conditions for Purity Assessment of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | HyPURITY C18 (250 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol:Water (80:20, v/v) | nih.gov |

| Flow Rate | 0.8 mL/min | nih.gov |

| Column Temperature | 30°C | nih.gov |

| Detection Wavelength | 254 nm | nih.gov |

| Injection Volume | 10 µL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. nih.gov It is highly suitable for the analysis of volatile and thermally stable compounds like this compound. acs.org

In the GC portion, the compound is vaporized and separated from other volatile components in a sample as it travels through a capillary column, such as a DB-5ms. The retention time, or the time it takes for the compound to exit the column, is a characteristic identifier.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy process causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation into smaller, characteristic charged ions. whitman.edu The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

For this compound (molecular weight 166.17 g/mol ), the mass spectrum shows a molecular ion peak at m/z 166. researchgate.netsemanticscholar.org The fragmentation pattern is key to its structural confirmation. Common fragment ions include a prominent peak at m/z 151, resulting from the loss of a methyl group (•CH₃), and a peak at m/z 125. massbank.eu Another significant fragmentation pathway involves the cleavage of the acetyl group, leading to characteristic ions. libretexts.org

Table 2: Characteristic GC-MS Fragmentation Ions for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Reference |

|---|---|---|

| 167 | [M+H]⁺ (Protonated Molecule) | massbank.eu |

| 166 | [M]⁺ (Molecular Ion) | semanticscholar.org |

| 151 | [M-CH₃]⁺ | massbank.eu |

| 149 | [C₈H₅O₃]⁺ | massbank.eu |

| 125 | [M-C₂H₃O+H]⁺ | massbank.eu |

| 121 | [M-CH₃CO]⁺ | massbank.eu |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. rochester.eduukessays.com It allows a chemist to quickly assess whether the starting materials are being consumed and the desired product is being formed. rochester.edu

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. ukessays.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase or eluent.

As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture with it at different rates. The separation is based on the principle of adsorption; less polar compounds have a weaker affinity for the polar silica gel and travel further up the plate, while more polar compounds have a stronger affinity and move shorter distances. rsc.org For this compound, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). scielo.br

The position of the spots is visualized, often using a UV lamp, and quantified by the retardation factor (Rf value). rsc.org The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. rsc.org By comparing the Rf value of the product spot in the reaction mixture to that of a pure standard of this compound, its formation can be confirmed. researchgate.net A typical reaction monitoring TLC plate will include lanes for the starting material, the co-spotted mixture (starting material and reaction mixture in the same spot), and the reaction mixture itself to clearly track the transformation. rochester.edu

Table 3: Example TLC System for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel coated plate | ukessays.comscielo.br |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (7:3, v/v) | scielo.br |

| Visualization | UV light or iodine vapor | rsc.org |

| Reported Rf Value | 0.77 (for a derivative in the specified system) | scielo.br |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and other elements (like nitrogen or sulfur) in a compound. This data is used to determine the empirical formula—the simplest whole-number ratio of atoms in the molecule—and to corroborate the molecular formula derived from mass spectrometry. It serves as a critical check of a compound's purity. rsc.org

The molecular formula for this compound is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol . nist.gov From this formula, the theoretical elemental composition can be calculated. The analysis is performed using a specialized instrument that combusts a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, etc.) are quantitatively measured to determine the percentage of each element.

For a pure sample of this compound, the experimentally determined percentages of C and H should closely match the theoretical values. A generally accepted tolerance for purity is within ±0.4% of the calculated values. rsc.org Significant deviation from these values would indicate the presence of impurities or an incorrect structural assignment.

Table 4: Elemental Composition of this compound (C₉H₁₀O₃)

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 65.05 |

| Hydrogen (H) | 6.07 |

| Oxygen (O) | 28.88 |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

As of the current literature review, detailed studies providing specific, citable data for the geometry optimization, frontier molecular orbitals (FMO), natural bond orbitals (NBO), and solvent effects for 1-(4-Hydroxy-2-methoxyphenyl)ethanone through quantum chemical calculations are not available. While methods like Density Functional Theory (DFT) are standard for such analyses, specific research findings for this compound are not publicly documented in the reviewed sources. researchgate.netmdpi.comnih.gov

Molecular Docking Simulations and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at the molecular level.

Molecular docking simulations have been employed to verify the interaction between Paeonol (B1678282) and various protein targets identified through network pharmacology. These studies provide theoretical support for its observed biological effects by predicting the binding affinity and specific interactions within the protein's active site. nih.gov

Research has shown that Paeonol exhibits a strong binding affinity for several core targets related to inflammation. nih.gov Among the targets studied, Matrix Metalloproteinase-9 (MMP9) was identified as having the strongest binding affinity to Paeonol. MMPs are a family of enzymes responsible for degrading the extracellular matrix, and their inhibition is a key target in various pathological conditions. nih.gov The strong predicted interaction between Paeonol and MMP9 suggests a potential mechanism for its anti-inflammatory and anti-tumor activities. nih.gov

Furthermore, other studies have confirmed the affinity of Paeonol for T-LAK cell-originated protein kinase (TOPK), a protein implicated in inflammation and cancer signaling pathways. nih.gov Derivatives of Paeonol have been shown to inhibit TOPK activity, which in turn suppresses downstream inflammatory signaling. nih.govnih.gov

Broader studies on extracts from Paeonia species, which contain Paeonol, have involved molecular docking simulations against a panel of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), α-amylase, α-glucosidase, and tyrosinase, to understand the interactions of the plant's constituent polyphenols. mdpi.com

Table 1: Summary of Molecular Docking Targets for this compound (Paeonol)

| Target Protein | Method | Finding | Reference |

| Matrix Metalloproteinase-9 (MMP9) | Molecular Docking | Identified as the target with the highest binding affinity in a network pharmacology screen. | nih.gov |

| T-LAK cell-originated protein kinase (TOPK) | Microthermophoresis (MST) Assay & Docking of Derivatives | Affinity for TOPK was confirmed experimentally; derivatives show inhibitory activity. | nih.gov |

| Various Enzymes (AChE, BuChE, etc.) | Molecular Docking | Paeonol, as a component of Paeonia extracts, was analyzed for interactions with multiple enzymes. | mdpi.com |

Compound Names

| Trivial Name | IUPAC Name |

| Paeonol | This compound |

| Acetovanillone (B370764) / Apocynin | 1-(4-Hydroxy-3-methoxyphenyl)ethanone |

Identification of Potential Biological Targets

The identification of biological targets is a critical first step in drug discovery. For this compound, computational techniques such as molecular docking are employed to screen the compound against libraries of known biological macromolecules, primarily proteins. This process predicts the binding affinity and mode of interaction between the small molecule (ligand) and the target protein.

While specific docking studies for this compound are not extensively detailed in the public literature, research on its isomer, 1-(4-hydroxy-3-methoxyphenyl)ethanone (Apocynin), provides a strong methodological precedent. In studies of this related compound, molecular docking was utilized to support the hypothesis that it could serve as a potent agent in cancer treatment. tandfonline.com This approach suggests that a similar virtual screening of this compound against a panel of cancer-related proteins (e.g., kinases, transcription factors, apoptosis regulators) could reveal potential biological targets, thereby guiding future experimental validation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a deeper understanding of a molecule's flexibility and its dynamic interactions with a biological target over time. nih.govnih.gov These simulations model the movement of atoms and molecules, providing insights into the conformational changes that this compound might undergo to fit into a protein's binding site.

For a given ligand-protein complex identified through docking, MD simulations can:

Assess the stability of the binding pose.

Reveal the key amino acid residues involved in maintaining the interaction.

Calculate the binding free energy, offering a more accurate prediction of binding affinity.

Analyze how water molecules mediate or influence the binding event.

Although specific MD simulation results for this compound are not prominently published, this technique remains a crucial step for validating and refining any potential binding modes suggested by initial docking screens.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential computational strategies for designing new molecules with improved potency and for discovering novel chemical scaffolds with desired biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govuq.edu.au

2D QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as molecular weight, logP (lipophilicity), and topological indices, to predict activity.

3D QSAR: This more advanced method uses 3D structural information, aligning a set of molecules and analyzing the influence of their steric and electrostatic fields on activity.

To develop a QSAR model for this compound analogues, a dataset of structurally similar compounds with experimentally measured biological activity against a specific target would be required. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.

A pharmacophore is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.govdergipark.org.trfiveable.me These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for this compound could be generated based on its structure and known interactions or from a set of active, similar molecules. This model then serves as a 3D query to search large chemical databases (virtual screening). This process can identify structurally diverse molecules that match the pharmacophore and are therefore predicted to have similar biological activity, facilitating the discovery of novel chemical scaffolds. nih.gov

Topological Studies and Reactivity Site Analysis

Computational studies on the isomer 1-(4-hydroxy-3-methoxyphenyl)ethanone have utilized Density Functional Theory (DFT) to analyze its molecular structure and reactivity. tandfonline.com These methods are directly applicable to this compound.

Topological analyses such as the Electron Localized Function (ELF) and Localized Orbital Locator (LOL) are used to understand the molecule's bonding patterns and van der Waals interactions. tandfonline.com Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface helps to identify reactive sites. Regions with negative potential (typically around oxygen atoms) are susceptible to electrophilic attack, while regions with positive potential are prone to nucleophilic attack. researchgate.net

Table 1: Predicted Reactivity Descriptors for a Related Isomer This data is for the isomer 1-(4-hydroxy-3-methoxyphenyl)ethanone and is presented as an example of the analyses that can be applied to this compound.

| Reactivity Descriptor | Definition | Reference |

| Ionization Potential | The energy required to remove an electron. | tandfonline.com |

| Hardness | A measure of resistance to change in electron configuration. | tandfonline.com |

| Softness | The reciprocal of hardness, indicating polarizability. | tandfonline.com |

| Electrophilicity | A measure of a molecule's ability to accept electrons. | tandfonline.com |

These analyses are crucial for predicting the metabolic fate of the compound and its potential to engage in covalent interactions with biological targets.

Prediction of Non-Linear Optical (NLO) Characteristics

Materials with significant Non-Linear Optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and photonics. Computational methods can predict these properties. The NLO characteristics of organic molecules arise from the intramolecular charge transfer that occurs upon excitation by a strong electromagnetic field.

For the related compound 1-(4-hydroxy-3-methoxyphenyl)ethanone, its NLO properties were computationally investigated using Urea (B33335) as a standard reference. tandfonline.com The study calculated key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The results from such a study would indicate the potential of the compound to function as an NLO material. Similar calculations for this compound would clarify its potential in this technological area.

Biological Activities and Pharmacological Investigations

Anti-inflammatory Properties

Paeonol (B1678282) has been shown to possess potent anti-inflammatory effects in a variety of experimental models. Its mechanisms of action are multifaceted, involving the suppression of inflammatory responses and the modulation of key signaling molecules that orchestrate the inflammatory cascade.

In vitro and In vivo Studies on Inflammatory Responses

In vitro studies have consistently demonstrated the anti-inflammatory potential of paeonol. In macrophage cell lines, such as RAW264.7, which are commonly used to study inflammatory processes, paeonol has been shown to suppress the inflammatory response triggered by lipopolysaccharide (LPS), a component of bacterial cell walls. nih.govresearchgate.net Treatment with paeonol has been observed to reduce the morphological changes associated with macrophage activation and inhibit the production of inflammatory mediators. researchgate.net Furthermore, paeonol has been found to enhance the phagocytic function of macrophages, which is crucial for clearing pathogens and cellular debris during an inflammatory response. frontiersin.org

The anti-inflammatory effects of paeonol have also been validated in various in vivo animal models. In a mouse model of antibiotic-associated diarrhea, oral administration of paeonol improved diarrhea symptoms and reduced systemic inflammation. nih.gov In a rat model of acute lung injury induced by LPS, paeonol treatment attenuated lung inflammation, as evidenced by reduced inflammatory cell infiltration and lower histopathological scores. researchgate.net Additionally, in a rat model of rheumatoid arthritis, paeonol demonstrated protective effects by inhibiting the proliferation of fibroblast-like synoviocytes, which are key players in the pathogenesis of the disease. nih.gov In diabetic rats, topically applied paeonol was shown to accelerate wound healing by promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype and reducing the expression of pro-inflammatory markers at the wound site. nih.gov

Table 1: Summary of In vivo Anti-inflammatory Studies of Paeonol

| Animal Model | Key Findings | Reference |

| Mouse model of antibiotic-associated diarrhea | Improved diarrhea status and reduced serum inflammatory markers. | nih.gov |

| Rat model of acute lung injury | Attenuated lung inflammation and reduced inflammatory cell infiltration. | researchgate.net |

| Rat model of rheumatoid arthritis | Inhibited the proliferation of fibroblast-like synoviocytes. | nih.gov |

| Diabetic rat wound healing model | Accelerated wound healing and promoted M2 macrophage polarization. | nih.gov |

| Complete Freund's adjuvant (CFA) induced arthritis in mice | Showed anti-inflammatory activities by scavenging free radicals and inhibiting lipid mediators. | nih.gov |

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, Cytokines)

A significant aspect of paeonol's anti-inflammatory activity is its ability to modulate the production of pro-inflammatory mediators. Nitric oxide (NO) and prostaglandin E2 (PGE2) are two crucial signaling molecules that contribute to the cardinal signs of inflammation. Multiple studies have shown that paeonol effectively inhibits the production of both NO and PGE2 in LPS-stimulated macrophages. nih.govnih.gov This inhibition is often attributed to the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govamegroups.org

Paeonol also exerts a profound influence on the production of pro-inflammatory cytokines, which are signaling proteins that regulate the intensity and duration of the inflammatory response. Research has consistently demonstrated that paeonol can suppress the expression and secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in various inflammatory models. nih.govnih.govresearchgate.net For instance, in a study on rheumatoid arthritis fibroblast-like synoviocytes, paeonol attenuated the TNF-α-induced production of IL-6 and IL-1β in a dose-dependent manner. nih.gov Similarly, in a mouse model of antibiotic-associated diarrhea, paeonol treatment led to a significant decrease in the serum levels of TNF-α and IL-4. nih.gov The inhibitory effect of paeonol on these cytokines has been linked to its ability to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the regulation of inflammatory gene expression. nih.gov

Table 2: Effect of Paeonol on Pro-inflammatory Mediators

| Mediator | Effect of Paeonol | Experimental Model | Reference |

| Nitric Oxide (NO) | Inhibition of production | LPS-stimulated RAW264.7 macrophages | nih.govnih.gov |

| Prostaglandin E2 (PGE2) | Inhibition of production | LPS-stimulated RAW264.7 macrophages | nih.govamegroups.org |

| TNF-α | Downregulation of expression and secretion | LPS-stimulated RAW264.7 macrophages, animal models | nih.govnih.govresearchgate.net |

| IL-6 | Downregulation of expression and secretion | LPS-stimulated RAW264.7 macrophages, rheumatoid arthritis model | nih.govnih.govresearchgate.net |

| IL-1β | Downregulation of expression and secretion | LPS-stimulated RAW264.7 macrophages, rheumatoid arthritis model | nih.govresearchgate.net |

Antioxidant Activity Studies

Reactive Oxygen Species (ROS) Scavenging Assays

The antioxidant capacity of paeonol has been evaluated using various in vitro assays that measure its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay are two of the most common methods used for this purpose. nih.gov Studies have shown that paeonol exhibits potent scavenging activity against both DPPH and ABTS radicals, indicating its ability to donate a hydrogen atom or an electron to neutralize these reactive species. nih.govnih.govnih.gov The antioxidant activity of paeonol and its analogues has been found to be concentration-dependent. nih.govresearchgate.net The presence of the hydroxyl group on the phenolic ring of paeonol is believed to be crucial for its radical scavenging ability. japsonline.com

Inhibition of NADPH Oxidase Activity

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases (NOX) are a family of enzymes that are a major source of cellular ROS. The inhibition of NOX activity is a potential therapeutic strategy to mitigate oxidative stress-related pathologies. While direct inhibitory studies on paeonol and specific NOX isoforms are still emerging, its antioxidant properties suggest a potential role in modulating NOX activity. Some studies have indicated that paeonol can reduce ROS production in various cell types, which may be partly attributed to the indirect inhibition of NOX enzymes. nih.gov The activation of the NOX complex involves the translocation of cytosolic subunits, such as p47phox, to the membrane. frontiersin.org It is plausible that paeonol, through its influence on various signaling pathways, could interfere with the assembly and activation of the NOX complex, thereby reducing ROS generation. However, more direct research is needed to fully elucidate the specific mechanisms of paeonol's interaction with NADPH oxidases.

Anticancer and Cytotoxic Effects

In addition to its anti-inflammatory and antioxidant properties, paeonol has garnered significant attention for its potential as an anticancer agent. A growing body of evidence from in vitro and in vivo studies suggests that paeonol can inhibit the growth and proliferation of various types of cancer cells and induce programmed cell death (apoptosis).

In vitro studies have demonstrated the cytotoxic effects of paeonol on a wide range of cancer cell lines, including those from gastric, lung, colon, breast, and pancreatic cancers. japsonline.comnih.govnih.govspandidos-publications.comnih.gov Paeonol has been shown to inhibit cancer cell viability and colony formation in a dose- and time-dependent manner. nih.govspandidos-publications.com The anticancer mechanisms of paeonol are multifaceted and include the induction of cell cycle arrest, often at the G0/G1 or S phase, which prevents cancer cells from dividing and proliferating. japsonline.comnih.gov Furthermore, paeonol is a potent inducer of apoptosis in cancer cells. nih.govnih.gov This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death. nih.gov

In vivo studies using animal models of cancer have corroborated the anticancer effects of paeonol observed in vitro. For instance, in a study using a mouse model with transplanted gastric cancer cells, administration of paeonol significantly inhibited tumor growth. nih.gov Similarly, in a non-small cell lung cancer xenograft model, paeonol treatment was found to suppress tumor progression. spandidos-publications.com The anticancer activity of paeonol in these models is associated with the induction of apoptosis and the inhibition of cell proliferation within the tumor tissue. nih.gov Research also suggests that paeonol can inhibit cancer cell migration and invasion, key processes in metastasis, by modulating signaling pathways such as the transforming growth factor-beta (TGF-β)/Smad pathway. nih.gov

Table 3: Anticancer and Cytotoxic Effects of Paeonol on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | Reference |

| Gastric Cancer | MFC, SGC-7901 | Inhibited cell proliferation, induced S phase arrest and apoptosis. | nih.gov |

| Non-Small Cell Lung Cancer | H1299, A549 | Reduced cell viability, induced apoptosis and DNA damage. | spandidos-publications.com |

| Colorectal Cancer | LoVo | Exerted anti-tumor activity by inducing G0/G1 phase arrest and apoptosis. | japsonline.com |

| Pancreatic Cancer | Panc-1, Capan-1 | Inhibited cell migration and invasion. | nih.gov |

| Hepatocellular Carcinoma | HepG2, SMMC-7721 | Inhibited cell proliferation and induced apoptosis. | amegroups.org |

Efficacy Against Human Cancer Cell Lines

Paeonol has shown significant anticancer effects across a variety of human cancer cell lines, typically inhibiting cell proliferation and inducing programmed cell death (apoptosis) in a dose- and time-dependent manner. frontiersin.orgnih.gov

Studies have documented its efficacy against:

Gastric Cancer: Paeonol inhibits the proliferation of murine (MFC) and human (SGC-7901) gastric cancer cells. nih.gov It induces apoptosis and causes cell cycle arrest at the S phase. nih.gov In these cell lines, Paeonol treatment was found to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. nih.gov

Colorectal Cancer: In the HCT116 human colorectal cancer cell line, Paeonol was shown to suppress proliferation and induce apoptosis. nih.gov The half-maximal inhibitory concentrations (IC50) were determined to be 199.84 µg/ml at 24 hours, 79.60 µg/ml at 48 hours, and 43.31 µg/ml at 72 hours. nih.gov The mechanism of action involves inducing G0/G1 phase cell cycle arrest and activating the caspase pathway. nih.gov

Prostate Cancer: The compound has demonstrated anti-proliferative effects on the human prostate cancer cell lines DU145 and PC-3. frontiersin.org

Other Cancers: The anti-neoplastic activity of Paeonol has also been observed in several other cell lines, including the human erythromyeloid cell line K562, breast cancer cell line T6-17, human hepatoma cell lines (Bel-7404, HepG2, SMMC-7721), and the cervical cancer cell line Hela. nih.gov

The anticancer mechanisms of Paeonol are multifaceted, involving the inhibition of various signaling pathways such as the PI3K/AKT and NF-κB pathways. frontiersin.org For instance, in colorectal cancer cells, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a role in its pro-apoptotic effects. nih.gov

| Cancer Cell Line | Cancer Type | Observed Effects | Reported IC50 Values |

|---|---|---|---|

| MFC | Gastric Cancer | Inhibited proliferation, induced apoptosis, S phase arrest. nih.gov | Not specified |

| SGC-7901 | Gastric Cancer | Inhibited proliferation, induced apoptosis, S phase arrest. nih.gov | Not specified |

| HCT116 | Colorectal Cancer | Suppressed proliferation, induced G0/G1 arrest and apoptosis. nih.gov | 199.84 µg/ml (24h), 79.60 µg/ml (48h), 43.31 µg/ml (72h). nih.gov |

| DU145 | Prostate Cancer | Anti-proliferative effects. frontiersin.org | Not specified |

| PC-3 | Prostate Cancer | Anti-proliferative effects. frontiersin.org | Not specified |

| K562 | Erythromyeloid Leukemia | Anti-neoplastic activity. nih.gov | Not specified |

| Hela | Cervical Cancer | Anti-neoplastic activity. nih.gov | Not specified |

Role as a Lead Compound in Anticancer Drug Development

Paeonol is considered a promising natural active medicine and a potential candidate for the development of new anticancer drugs. frontiersin.orgjapsonline.com Its broad-spectrum antitumor properties and ability to modulate multiple cellular pathways make it an attractive scaffold for medicinal chemistry efforts. frontiersin.org

Researchers have synthesized novel derivatives of Paeonol to enhance its anticancer efficacy and improve its pharmacological profile. nih.gov For example, a series of aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer effects. nih.gov Among these, certain compounds showed high potency against human gastric adenocarcinoma (AGS) and human colorectal adenocarcinoma (HT-29) cell lines, with some derivatives exhibiting greater potency than the conventional chemotherapy drug 5-fluorouracil (B62378) against these specific cell lines. nih.gov Such studies underscore the role of Paeonol as a valuable lead compound for creating new anticancer agents, particularly for gastrointestinal cancers. nih.gov The development of Paeonol derivatives aims to produce compounds that are more effective, selective, and have fewer toxic side effects. japsonline.com

Antimicrobial Efficacy

Paeonol has demonstrated notable activity against a range of pathogenic microbes, including both bacteria and fungi.

Antibacterial Activity Against Specific Pathogens

Research has confirmed that Paeonol can effectively inhibit the growth of several clinically relevant bacterial pathogens. Its mode of action often involves disrupting the integrity of the bacterial cell membrane. tandfonline.comnih.govresearchgate.net

Key findings include:

Klebsiella pneumoniae and Enterobacter cloacae: Paeonol was found to inhibit the growth of these two pathogens with a minimum inhibitory concentration (MIC) of 64 μg/ml. nih.gov It also showed a potent ability to inhibit biofilm formation and disperse mature biofilms created by these bacteria. nih.gov

Staphylococcus aureus and Listeria monocytogenes: Paeonol demonstrated effective growth inhibition against these foodborne pathogens. tandfonline.comresearchgate.net The MIC was reported as 500 μg/ml for S. aureus and 125 μg/ml for L. monocytogenes. tandfonline.comresearchgate.net Beyond inhibiting growth, Paeonol also interferes with the attachment of these bacteria to surfaces and can disperse their mature biofilms. tandfonline.comresearchgate.net

These findings suggest that Paeonol could be a promising agent for combating infections caused by these bacteria, both in their planktonic and biofilm states. tandfonline.comnih.gov

| Bacterial Pathogen | Reported MIC | Additional Antibacterial Effects |

|---|---|---|

| Klebsiella pneumoniae | 64 µg/ml nih.gov | Disrupts cell membrane, inhibits biofilm formation, disperses mature biofilms. nih.gov |

| Enterobacter cloacae | 64 µg/ml nih.gov | Disrupts cell membrane, inhibits biofilm formation, disperses mature biofilms. nih.gov |

| Staphylococcus aureus | 500 µg/ml tandfonline.comresearchgate.net | Disrupts cell membrane, inhibits attachment, disperses mature biofilms. tandfonline.comresearchgate.net |

| Listeria monocytogenes | 125 µg/ml tandfonline.comresearchgate.net | Disrupts cell membrane, inhibits attachment, disperses mature biofilms. tandfonline.comresearchgate.net |

Antifungal Activity (e.g., against Candida albicans)

Paeonol exhibits significant antifungal and antibiofilm activity against the opportunistic fungal pathogen Candida albicans. nih.govnih.gov The minimum inhibitory concentration (MIC) of Paeonol for C. albicans has been determined to be 250 μg/ml. nih.govnih.gov

The compound's antifungal mechanism includes the disruption of the fungal cell membrane's integrity. nih.gov Furthermore, Paeonol has been shown to effectively inhibit the yeast-to-hyphal transition, a key virulence factor for C. albicans that is crucial for biofilm formation and tissue invasion. nih.gov It also demonstrates efficacy in dispersing pre-formed C. albicans biofilms. nih.gov Studies have also investigated the combined use of Paeonol with conventional antifungal drugs like fluconazole (B54011) and amphotericin B, revealing a potent synergistic potential to inhibit the virulence factors of Candida. tandfonline.com This suggests Paeonol could be explored as a candidate antifungal agent, potentially to combat drug-resistant fungal infections. nih.gov

Neurological and Neuro-Inflammatory Research

Paeonol has been investigated for its neuroprotective and anti-neuroinflammatory effects. japsonline.comresearchgate.net It has been shown to inhibit inflammatory and oxidative mediators in microglial cells, which are the primary immune cells of the central nervous system. nih.gov Specifically, Paeonol can reduce the release of nitric oxide (NO) and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory process. nih.gov

Interactions with Adrenergic Receptors